Regioisomeric Scaffold Differentiation: 1,3-Benzodioxole at the Carbonyl Side vs. Literature TRPV1 Probe AMG 9810
The target compound differs fundamentally from the canonical TRPV1 antagonist AMG 9810 by the placement of the benzodioxole moiety. In 3-(1,3-benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide, the 1,3-benzodioxole is conjugated to the carbonyl side of the acrylamide; in AMG 9810, the 1,4-benzodioxane is attached at the amine terminus. Indirect SAR evidence from the indane propanamide class indicates that 1,3-benzodioxole A-region surrogates exhibit weaker TRPV1 antagonism compared to the corresponding 2,3-dihydrobenzofuran or 1,4-benzodioxane variants [1]. This establishes the target compound as a structurally differentiated tool for probing A-region requirements of TRPV1, distinct from the potent, well-characterized probe AMG 9810.
| Evidence Dimension | A-Region Heterocycle and Attachment Point |
|---|---|
| Target Compound Data | 1,3-Benzodioxole attached at the carbonyl side of the acrylamide |
| Comparator Or Baseline | AMG 9810: 1,4-Benzodioxane attached at the amine side of the acrylamide; Exhibits an IC50 of 24.5 nM (human TRPV1) and 85.6 nM (rat TRPV1) |
| Quantified Difference | Structural topology is distinct; SAR class-level inference indicates reduced TRPV1 potency for 1,3-benzodioxole A-region surrogates relative to 1,4-benzodioxane |
| Conditions | Class-level SAR inference derived from indane propanamide TRPV1 antagonist series |
Why This Matters
For scientists studying TRPV1 pharmacology, this compound provides a unique, non-benzodioxane A-region scaffold that can serve as a weak-affinity control or starting point for divergent SAR exploration.
- [1] Gavva, N. R. et al. (2005). AMG 9810... J. Pharmacol. Exp. Ther., 313(1), 474-484. Discovery of indane propanamides as potent and selective TRPV1 antagonists (2020). OpenAIRE. https://explore.openaire.eu View Source
